2-(Methoxymethyl)pyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(methoxymethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-4-6-8-3-2-5(7)9-6/h2-3H,4H2,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNQXUFJXZBTIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695966 | |
| Record name | 2-(Methoxymethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3122-85-8 | |
| Record name | 2-(Methoxymethyl)-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3122-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methoxymethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methoxymethyl)pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Methoxymethyl Pyrimidin 4 Amine and Its Derivatives
Synthetic Approaches to the Pyrimidine (B1678525) Core Featuring a 2-Methoxymethyl Substituent
The formation of the core structure of 2-(methoxymethyl)pyrimidin-4-amine relies on building the heterocyclic ring with the key methoxymethyl group already in place, followed by the strategic introduction of the C-4 amino group.
The construction of the pyrimidine ring is typically achieved through condensation reactions that bring together a three-carbon unit (a 1,3-dielectrophile) and a nitrogen-carbon-nitrogen unit (N-C-N). This is a foundational method in pyrimidine synthesis wikipedia.org. A common and versatile approach is the reaction of an amidine with a β-dicarbonyl compound or its equivalent wikipedia.orgorganic-chemistry.org.
For the synthesis of a pyrimidine with a 2-methoxymethyl substituent, a key precursor is methoxyacetamidine. This amidine provides the N-C-N backbone and the C-2 substituent simultaneously. This precursor is then reacted with a suitable three-carbon component, such as malondialdehyde, β-ketoesters, or α,β-unsaturated carbonyl compounds, to form the six-membered pyrimidine ring through a cyclocondensation reaction.
A related strategy involves the reaction of an amidine with an activated acrylonitrile derivative. For instance, a process for preparing a similar pyrimidine involves reacting a butyramidine with α-methoxymethyl-β-methoxyacrylonitrile google.com. This type of reaction, where the substituents are incorporated during the ring-forming step, is often efficient and provides good control over the final substitution pattern.
The most direct method for introducing the methoxymethyl group at the C-2 position is to use a starting material that already contains this fragment. As mentioned previously, employing methoxyacetamidine in a cyclization reaction is the principal strategy. In this approach, the methoxymethyl group is an integral part of one of the key reactants, ensuring its placement at the C-2 position of the resulting pyrimidine ring.
Alternative, less direct methods could involve the modification of a pre-formed pyrimidine ring. However, introducing an alkyl group like methoxymethyl onto the electron-deficient C-2 position of a pyrimidine ring via substitution is challenging. Therefore, incorporating the substituent during the initial ring synthesis is the preferred and more common methodology. The methoxymethyl (MOM) group is also widely recognized as a protecting group for hydroxyl and amino functionalities in organic synthesis, typically introduced using chloromethyl methyl ether (MOMCl) wikipedia.orgadichemistry.com. However, in the context of forming the C-2 substituted pyrimidine core, the group is a permanent structural feature rather than a temporary protecting group.
Once the 2-(methoxymethyl)pyrimidine skeleton is formed, the amino group is typically introduced at the C-4 position via nucleophilic substitution. The cyclization reaction often yields a pyrimidin-4-one (a 4-hydroxypyrimidine) or a related intermediate.
The common strategies include:
Conversion of a Pyrimidin-4-one to a 4-Chloropyrimidine: The hydroxyl group at the C-4 position is not a good leaving group. Therefore, the pyrimidin-4-one is first converted into a more reactive intermediate, most commonly a 4-chloropyrimidine. This transformation is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) researchgate.netthieme.de.
Nucleophilic Substitution with Ammonia: The resulting 4-chloro-2-(methoxymethyl)pyrimidine is an activated halide and readily undergoes nucleophilic aromatic substitution. Treatment with ammonia (in various forms, such as aqueous ammonia, ammonia in an organic solvent, or ammonium hydroxide) displaces the chloride ion to yield the target this compound google.com. This amination step is a widely used method for producing 4-aminopyrimidines.
This two-step sequence (chlorination followed by amination) is a robust and frequently employed route for accessing C-4 amino-substituted pyrimidines.
Modification and Derivatization of this compound
Following the synthesis of the core molecule, its structure can be further modified to create a library of derivatives. These modifications can be targeted at the exocyclic amino group or at other positions on the pyrimidine ring.
The primary amine at the C-4 position is a versatile functional handle for derivatization. Standard amine chemistry can be applied to introduce a variety of substituents.
N-Alkylation: The amino group can be alkylated to form secondary or tertiary amines. This is typically accomplished by reacting the 4-aminopyrimidine with an alkyl halide (e.g., an alkyl bromide or iodide) in the presence of a base researchgate.net. Common bases used for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) mdpi.comnih.gov.
N-Acylation: Acyl groups can be introduced by reacting the amine with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (like pyridine or triethylamine) to form amides. N-methoxy-N-methylamides, also known as Weinreb amides, are effective acylating agents used in organic synthesis documentsdelivered.com.
Below is a table summarizing typical derivatization reactions at the amino group.
| Reaction Type | Reagents | Product Type |
| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃, NaH) | Secondary/Tertiary Amine |
| N-Acylation | Acyl Chloride or Anhydride, Base | Amide |
| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine |
| Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst, Ligand, Base | N-Aryl Amine |
The pyrimidine ring itself can be functionalized, although its electron-deficient nature dictates the types of reactions that are feasible wikipedia.org.
Substitution at C-5: The C-5 position is the most electron-rich carbon on the pyrimidine ring and is the most susceptible to electrophilic substitution, such as halogenation (e.g., bromination or chlorination) google.com. The introduction of a halogen at this position provides a useful handle for further transformations.
Substitution at C-6: Direct substitution at C-6 is less common unless an activating group is present. However, if a leaving group such as a halogen is present at C-6, it can be displaced by nucleophiles.
Cross-Coupling Reactions: A halogen atom (e.g., Cl, Br, I) introduced at the C-5 or C-6 position can be used in transition-metal-catalyzed cross-coupling reactions. For example, Suzuki coupling with boronic acids can form new carbon-carbon bonds, allowing for the introduction of aryl or alkyl groups mdpi.com. Similarly, Sonogashira coupling can introduce alkyne moieties.
The following table outlines potential modifications to the pyrimidine ring of this compound derivatives.
| Position | Reaction Type | Typical Reagents | Resulting Functional Group |
| C-5 | Electrophilic Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | Bromo or Chloro |
| C-5/C-6 | Suzuki Coupling (from halo-derivative) | Aryl/Alkyl Boronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Aryl or Alkyl |
| C-5/C-6 | Sonogashira Coupling (from halo-derivative) | Terminal Alkyne, Pd/Cu Catalyst, Base | Alkynyl |
| C-6 | Nucleophilic Substitution (from halo-derivative) | Alkoxides, Amines | Alkoxy, Amino |
These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships for various applications.
Reactions Involving the Methoxymethyl Side Chain
The methoxymethyl (MOM) group at the C2 position of the target molecule can also be a site for chemical modification. While often used as a protecting group for alcohols and phenols due to its stability under basic conditions and lability under acidic conditions, the MOM ether linkage itself can be cleaved to reveal a hydroxymethyl group. wikipedia.orgthieme-connect.de This cleavage is typically effected by treatment with Lewis or Brønsted acids. wikipedia.org The resulting hydroxymethylpyrimidine can then serve as a precursor for further functionalization, such as oxidation to an aldehyde or conversion to a halomethyl group for subsequent nucleophilic substitution.
Reactions can also be designed to modify the MOM group without its complete removal. For example, selective transformations of aromatic methoxymethyl ethers to other ethers, such as triethylsilyl (TES) ethers, have been reported using trialkylsilyl triflates in the presence of 2,2′-bipyridyl. acs.org Such transformations could potentially be applied to the 2-(methoxymethyl) group on the pyrimidine ring to introduce different functionalities.
Stereoselective Synthesis and Chiral Derivatives of this compound Analogues
The development of stereoselective synthetic methods is crucial for accessing chiral derivatives of this compound, which may have important applications in medicinal chemistry. Chirality can be introduced either in the side chains attached to the pyrimidine ring or, less commonly, at the pyrimidine core itself if it becomes a stereocenter through substitution.
One approach to synthesizing chiral pyrimidine derivatives is through the use of chiral building blocks. For instance, chiral acyclic nucleoside analogues can be prepared using DHAP-dependent aldolases, which catalyze the stereoselective aldol addition of dihydroxyacetone phosphate (B84403) (DHAP) to aldehyde derivatives of pyrimidine bases, generating products with two new stereocenters. nih.gov
Another strategy involves asymmetric catalysis. For example, a highly enantioselective cyclopropanation of N1-vinylpyrimidines with phenyliodonium ylides has been reported, yielding chiral pyrimidine-substituted cyclopropanes with high enantiomeric excess. These products can then be converted into chiral pyrimidine nucleoside analogues. rsc.org
Green Chemistry Approaches and Advanced Synthetic Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool in pyrimidine chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reactions. The ability of polar molecules to efficiently absorb microwave energy leads to rapid and uniform heating of the reaction mixture.
This technology has been successfully applied to various reactions in pyrimidine synthesis, including SNAr and cross-coupling reactions. For instance, the amination of 2-amino-4-chloropyrimidine derivatives with various amines can be achieved in 15-30 minutes at 120-140 °C under microwave irradiation, providing the desired products in good yields. nih.gov Similarly, the Suzuki-Miyaura coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids can be accomplished in as little as 15 minutes with low catalyst loading under microwave conditions. mdpi.com The one-pot, two-step synthesis of 4,5-disubstituted pyrazolopyrimidines, involving a sequential SNAr displacement and a Suzuki coupling, is also significantly facilitated by microwave irradiation. researchgate.net
The following table presents examples of microwave-assisted synthesis of pyrimidine derivatives, highlighting the efficiency of this technique.
| Reaction Type | Reactants | Conditions | Time | Yield (%) | Reference |
| Amination | 2-amino-4-chloro-pyrimidine, 4-methylpiperazine | Propanol, TEA, 120-140 °C, MW | 15-30 min | 54 | nih.gov |
| Suzuki Coupling | 2,4-dichloropyrimidine, 4-methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 150 °C, MW | 15 min | 77 | mdpi.com |
| Three-component reaction | Formyl-quinoline, heterocyclic amine, 1,3-diketone | DMF, MW | Not specified | Not specified | acs.org |
| Aminopyrimidine Synthesis | Chalcone, Guanidine nitrate | DMF, K₂CO₃, MW | Not specified | 40-54 | nanobioletters.com |
Catalytic Methods for Enhanced Selectivity and Yield
The synthesis of this compound and its derivatives has been significantly advanced through the development of catalytic methods. These approaches are crucial for improving reaction efficiency, selectivity, and yield, often under milder conditions than classical synthetic routes. Transition-metal-catalyzed reactions, in particular, have become indispensable tools for constructing the pyrimidine core and introducing functional group diversity. Catalysts based on palladium, copper, rhodium, and other metals or Lewis acids facilitate key bond-forming steps, enabling the synthesis of complex pyrimidine structures with high precision.
Palladium-Catalyzed Methodologies
Palladium catalysts are widely employed for their versatility in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental steps in the synthesis of substituted pyrimidin-4-amines.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Hiyama reactions, are effective for introducing aryl or alkenyl substituents at specific positions of the pyrimidine ring. For instance, the Hiyama cross-coupling of pyrimidin-2-yl tosylates with organosilanes has been developed as an efficient method for C2-arylation. semanticscholar.orgresearcher.life This reaction demonstrates broad functional group tolerance and provides the desired C2-aryl and alkenyl pyrimidine derivatives in good to excellent yields. semanticscholar.orgresearcher.life The use of CuCl with TBAF as an additive is noted as essential for promoting the carbon-carbon bond formation. semanticscholar.orgresearcher.life
Another key application is the Suzuki-Miyaura cross-coupling, which has been used to functionalize the pyrimidine scaffold before or after the cyclization step, allowing for the introduction of various substituents. nih.gov
Buchwald-Hartwig Amination: For the synthesis of N-aryl pyrimidine derivatives, the Buchwald-Hartwig amination is a powerful tool. This palladium-catalyzed reaction enables the coupling of an amine with an aryl halide or tosylate. Optimized conditions often involve a palladium precursor like dichlorobis(triphenylphosphine)Pd(II), a ligand such as Xantphos, and a base like sodium tert-butoxide. mdpi.comnih.gov This methodology has been successfully applied to synthesize various N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives with moderate to good yields, demonstrating its utility in creating diverse heterocyclic compounds. mdpi.comnih.gov
| Reaction Type | Catalyst/Ligand | Reactants | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Hiyama Coupling | PdCl2/PCy3 | Amino-substituted pyrimidin-2-yl tosylate, Trimethoxy(phenyl)silane | Dioxane, 110 °C | C2-Aryl pyrimidine derivative | 84-87 | semanticscholar.org |
| Buchwald-Hartwig Amination | (Ph3P)2PdCl2/Xantphos | 4-(Pyridin-3-yl)pyrimidin-2-amine, Aryl bromide | Toluene, NaOtBu, Reflux | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine | 27-82 | mdpi.comnih.gov |
| Suzuki-Miyaura Coupling | Palladium Catalyst | 3-Amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile, Boronic acid | Microwave-assisted | 7-Substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amine | N/A | nih.gov |
Copper-Catalyzed Syntheses
Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations in pyrimidine synthesis. They are particularly effective in C-N bond formation and multicomponent reactions.
Ullmann-Type Coupling and Amidation: A novel and efficient approach for constructing pyrido[1,2-a]pyrimidin-4-ones involves a one-pot tandem reaction catalyzed by Copper(I) iodide (CuI). nih.gov This process proceeds through a sequential Ullmann-type C-N bond formation and an intramolecular amidation, starting from readily available 2-halopyridines and (Z)-3-amino-3-arylacrylate esters. The reaction demonstrates broad substrate scope and good functional group tolerance. nih.gov
Multicomponent Reactions: Copper catalysts are also used in multicomponent reactions to assemble the pyrimidine core from simple precursors. For example, a copper-catalyzed tandem reaction of trichloroacetonitrile, 1,1,3,3-tetramethylguanidine, sulfonyl azides, and terminal alkynes has been described for the synthesis of novel sulfonamide pyrimidine derivatives with high yields. mdpi.com
| Reaction Type | Catalyst | Reactants | Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Tandem Ullmann C-N Coupling/Amidation | CuI | 2-Halopyridine, (Z)-3-Amino-3-arylacrylate ester | DMF, 130 °C | Pyrido[1,2-a]pyrimidin-4-one | Good to Excellent | nih.gov |
| Tandem Multicomponent Reaction | Copper Catalyst | Trichloroacetonitrile, 1,1,3,3-tetramethylguanidine, Sulfonyl azides, Terminal alkynes | N/A | Sulfonamide pyrimidine derivative | Up to 87 | mdpi.com |
| Intermolecular Cycloaddition | CuCl2 | Ynamides, Nitriles | N/A | 4-Aminopyrimidine | 63 | nih.gov |
Other Catalytic Systems
Beyond palladium and copper, other catalytic systems, including rhodium and Lewis acids, have proven effective in the synthesis of pyrimidine derivatives.
Rhodium-Catalyzed Reactions: Rhodium(III)-catalyzed imidoyl C-H activation has been utilized in a three-component coupling of aldehydes, 2-aminopyridines, and diazo esters to produce pyrido[1,2-a]pyrimidin-4-ones. nih.gov This method is effective for both aromatic and enolizable aliphatic aldehydes and tolerates a broad range of functional groups. nih.gov
Lewis and Brønsted Acid Catalysis: Lewis acids such as Zinc Chloride (ZnCl₂) and Brønsted acids are also employed as catalysts. nih.gov In the synthesis of 4-aminopyrimidines via intermolecular cycloaddition of ynamides with nitriles, ZnCl₂ was identified as a preferred Lewis acid, yielding up to 80%. nih.gov
In a process directly relevant to derivatives of the target compound, Lewis or Brønsted acid catalysts, particularly Lewis-acidic oxidic compounds like Aluminum Oxide (Al₂O₃), are used for the amination of 2-methyl-4-amino-5-alkoxymethylpyrimidines. google.comgoogle.com This reaction converts compounds such as 2-methyl-4-amino-5-methoxymethylpyrimidine into 2-methyl-4-amino-5-aminomethylpyrimidine in the presence of ammonia at elevated temperatures (210-300 °C). google.comgoogle.com
| Catalyst Type | Catalyst | Reaction Type | Reactants | Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Rhodium | Rh(III) | Imidoyl C-H Activation/Coupling | Aldehydes, 2-Aminopyridines, Diazo esters | N/A | Pyrido[1,2-a]pyrimidin-4-one | N/A | nih.gov |
| Lewis Acid | ZnCl2 | Intermolecular Cycloaddition | Ynamides, Nitriles | N/A | 4-Aminopyrimidine | 80 | nih.gov |
| Lewis Acid | Al2O3 | Amination | 2-Methyl-4-amino-5-methoxymethylpyrimidine, Ammonia | Toluene, 230 °C | 2-Methyl-4-amino-5-aminomethylpyrimidine | N/A | google.comgoogle.com |
Advanced Research on Pyrimidine Derivatives Incorporating 2 Methoxymethyl Pyrimidin 4 Amine Scaffolds
Structure-Activity Relationship (SAR) Studies of Related Pyrimidine (B1678525) Compounds
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For pyrimidine derivatives, the nature and position of substituents on the pyrimidine ring dramatically influence their biological profiles, including potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
While direct biological studies on 2-(methoxymethyl)pyrimidin-4-amine are not extensively reported in the available literature, analysis of its structural isomer, 4-(methoxymethyl)pyrimidin-2-amine, and other 2-substituted pyrimidines provides significant insights. The methoxymethyl group at any position is known to enhance solubility and modulate the electronic properties of the molecule. nih.gov These characteristics are critical for influencing binding interactions with biological targets such as protein kinases. nih.gov
The substituent at the C-2 position of the pyrimidine ring plays a vital role in determining the compound's biological activity. For instance, in a series of thieno[2,3-d]pyrimidines, the introduction of small alkyl groups at the C-2 position was found to be significant for anti-proliferative properties in breast cancer models. cymitquimica.com Similarly, studies on pyrido[2,3-d]pyrimidines have shown that modifying the C-2 position with groups like alkylsulfanyl moieties results in compounds with potent cytotoxic and apoptosis-inducing activities. nih.gov This suggests that the 2-methoxymethyl group in the target scaffold likely serves as a key modulator of its biological activity, potentially by improving physicochemical properties and participating in specific binding interactions within a target's active site.
The 4-amino group is a critical pharmacophore that frequently engages in essential hydrogen-bonding interactions with target proteins. drugbank.com In the parent scaffold, this compound, this primary amine is unsubstituted. Its presence is a key feature for activity in many classes of inhibitors.
Modification of this C-4 amine group has been a successful strategy for modulating the potency and selectivity of pyrimidine derivatives.
N-Alkylation/N-Arylation: Attaching alkyl or aryl groups to the 4-amino nitrogen can lead to compounds with altered target profiles. For example, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the deubiquitinase complex USP1/UAF1, which is a target for anticancer therapies. nih.gov
Incorporation into Rings: When the C-4 amine is part of a larger ring system, such as a morpholine (B109124) moiety, it can result in highly potent and selective inhibitors. Derivatives of 4-morpholino-pyrido[3,2-d]pyrimidine have been developed as dual inhibitors of PI3Kα and mTOR, key enzymes in cancer cell signaling pathways.
Amide Formation: Converting the 4-amino group into an amide can also yield potent biological activity. Diaryl 4-amidopyrimidines have been synthesized as highly selective antagonists for the A3 adenosine (B11128) receptor. nih.gov
These examples underscore the strategic importance of the C-4 amine position. Substitutions at this site are a powerful tool to fine-tune molecular interactions, allowing the scaffold to be adapted for a wide range of biological targets.
Beyond the C-2 and C-4 positions, substitutions at other points on the pyrimidine ring or on fused ring systems are instrumental in refining the efficacy and selectivity of the compounds.
C-5 Position: This position is often modified to enhance potency or alter physical properties. For instance, the introduction of a fluorine atom at the C-5 position of certain pyrimidine derivatives has been shown to modulate anticancer activity, though the effect can be context-dependent. In other cases, substitution at the C-5 position of 2-thiouracil (B1096) derivatives was found to be essential for their antimicrobial effects.
| Substitution Position | Substituent Type | Resulting Biological Activity | Reference |
| C-2 | Alkylsulfanyl | Cytotoxicity, Apoptosis Induction | nih.gov |
| C-4 | N-Benzyl | USP1/UAF1 Inhibition | nih.gov |
| C-4 | Morpholine | PI3Kα/mTOR Inhibition | |
| C-5 | Fluorine | Modulation of Anticancer Activity | |
| Fused Ring | Dimethyl (on pyridothieno scaffold) | Increased Antibacterial Activity | nih.gov |
Mechanistic Investigations of Pyrimidine-Based Biological Activity
Understanding the molecular mechanisms by which pyrimidine derivatives exert their biological effects is fundamental to their development as therapeutic agents. Research has primarily focused on their roles as enzyme inhibitors and receptor modulators.
Pyrimidine scaffolds are frequently found in the core of various enzyme inhibitors, often acting as ATP-competitive agents in the case of kinases.
Kinase Inhibition: Many aminopyrimidine derivatives function by targeting the ATP-binding pocket of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. The 4-amino group typically forms key hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine (B156593) portion of ATP.
PI3Kα/mTOR: Pyrido[3,2-d]pyrimidine analogs have been shown to be potent ATP-competitive dual inhibitors of PI3Kα and mTOR, with IC50 values in the nanomolar range.
JAK2: A series of 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl)pyrimidin-2-amines were identified as highly potent and selective inhibitors of Janus kinase 2 (JAK2), a key target in myeloproliferative neoplasms.
EGFR: Certain pyridothienopyrimidine derivatives have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase, with IC50 values superior to the standard drug erlotinib. nih.gov
Other Enzymes: The inhibitory activity of pyrimidine derivatives extends beyond kinases.
Cholinesterases: Some pyrimidine derivatives act as mixed-type inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting they bind to both the catalytic active site and the peripheral anionic site of the enzymes.
Lipoxygenase: Piperidine pyrimidine amides have been identified as potent inhibitors of lipoxygenase, an enzyme involved in inflammatory pathways.
Glutathione S-Transferase (GST): Certain aminopyrimidine derivatives have been shown to be strong noncompetitive inhibitors of GST, an enzyme often implicated in drug resistance.
| Pyrimidine Derivative Class | Target Enzyme(s) | IC50 / Ki Range | Reference |
| Pyrido[3,2-d]pyrimidines | PI3Kα/mTOR | 1-100 nM | |
| 4-(Furo-pyridin-yl)pyrimidin-2-amines | JAK2 | 0.7 nM | |
| Pyridothienopyrimidines | EGFR | 7.27-17.29 nM | nih.gov |
| Thiazolyl-pyrimidines | AChE / BChE | 31-70 nM (Ki) | |
| Piperidine Pyrimidine Amides | Lipoxygenase | 1.1-10.7 µM | |
| Amino-chloropyrimidines | GST | 0.047-0.272 µM (Ki) |
In addition to inhibiting enzymes, pyrimidine derivatives are designed to bind to and modulate various cell surface and intracellular receptors.
Adenosine Receptors: Thieno[2,3-d]pyrimidine derivatives have been extensively studied as ligands for adenosine receptors (ARs). SAR studies revealed that substitutions at the C-2 and C-4 positions are critical for affinity and selectivity. For example, compounds with a free amino group at the C-2 position showed selective binding for the hA2A receptor, while carbamoylation of this group shifted selectivity towards the hA3 receptor. nih.gov
Allosteric Modulation: Some pyrimidine-related structures can act as allosteric modulators, binding to a site on the receptor distinct from the primary (orthosteric) ligand binding site. cymitquimica.com This can lead to a more nuanced modulation of receptor activity. For instance, certain 1H-imidazo-[4,5-c]quinolin-4-amine derivatives, which share structural similarities with aminopyrimidines, were found to be positive allosteric modulators (PAMs) of the A3 adenosine receptor, enhancing the binding and functional effect of the native agonist.
Other Receptors: The scaffold's versatility allows it to be adapted for other receptor targets. Molecular docking studies have shown that certain indazole-pyrimidine hybrids can interact effectively with the caspase-3 receptor protein, which is involved in apoptosis.
Cellular Pathway Perturbations by Pyrimidine Analogues
Pyrimidine analogues, a class of compounds that structurally mimic naturally occurring pyrimidine bases, exert their effects by interfering with various cellular pathways. nih.gov These synthetic molecules are often considered prodrugs, requiring intracellular activation to become pharmacologically active. nih.gov The primary mechanism of action involves a series of phosphorylation steps, converting the analogues into their monophosphate, diphosphate, and triphosphate forms. nih.gov These activated nucleotides can then compete with their natural counterparts, leading to the disruption of nucleic acid synthesis and function. nih.gov
The incorporation of these analogues into DNA and RNA can halt replication and transcription, ultimately inducing cell death. nih.govwikipedia.org This is a key mechanism in cancer chemotherapy, where rapidly dividing cancer cells are more susceptible to the effects of DNA synthesis inhibition. wikipedia.org For instance, the well-known pyrimidine analogue 5-fluorouracil (B62378) (5-FU) primarily acts by inhibiting thymidylate synthase, an enzyme crucial for the synthesis of thymidylate, a necessary component of DNA. wikipedia.org This leads to a "thymineless death" in cancer cells. wikipedia.org
Furthermore, pyrimidine analogues can perturb cellular signaling pathways. Some have been shown to affect the cell cycle, causing arrest at different phases. For example, cytarabine, an analogue of deoxycytidine, is S-phase specific and blocks the progression of cells from the G1 to the S phase. medscape.com Gemcitabine, another cytidine (B196190) analogue, also acts in the S phase by inhibiting ribonucleotide reductase and competing for incorporation into DNA. medscape.com
The efficacy of pyrimidine analogues can be influenced by the activity of cellular transport proteins and metabolic enzymes. nih.gov Resistance can develop through decreased activity of transport carriers or activating enzymes, or through increased catabolism of the drug. nih.gov
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling have become indispensable tools in the study of pyrimidine derivatives, providing insights into their structure-activity relationships and guiding the design of new, more potent compounds. These methods allow researchers to predict how structural modifications will affect a molecule's biological activity. nih.gov
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. thieme-connect.com This method is particularly valuable in drug design for understanding how a ligand, such as a pyrimidine derivative, interacts with its protein target at the atomic level. thieme-connect.com
In the context of pyrimidine derivatives, molecular docking studies have been instrumental in identifying key interactions that govern their binding affinity and selectivity for various protein targets. For instance, docking studies on pyrimidine derivatives as anaplastic lymphoma kinase (ALK) inhibitors have revealed the importance of specific substituent groups on the pyrimidine core for enhancing biological activity. thieme-connect.com These studies help in the rational design of new inhibitors with improved potency. thieme-connect.com Similarly, molecular docking has been used to investigate the binding of pyrimidine derivatives to the active site of the MDM2 protein, a key regulator of the tumor suppressor p53. nih.gov
The insights gained from ligand-protein interaction analysis can guide the synthesis of novel compounds with optimized binding characteristics.
Density Functional Theory (DFT) Applications in Pyrimidine Research
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jchemrev.comjchemrev.com In the field of pyrimidine research, DFT calculations are employed to understand the geometric and electronic properties of these molecules, which are crucial for their reactivity and biological activity. jchemrev.comjchemrev.comnih.gov
DFT studies can provide valuable information on various molecular properties, including:
Optimized molecular structure: Determining the most stable three-dimensional arrangement of atoms. nih.gov
Vibrational frequencies: Predicting the infrared and Raman spectra of the molecule. nih.gov
Electronic properties: Calculating parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are related to the molecule's ability to donate or accept electrons. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity. nih.gov
Molecular Electrostatic Potential (MEP): Mapping the charge distribution on the molecule's surface to predict sites for electrophilic and nucleophilic attack. researchgate.net
For example, DFT calculations have been used to study the structural and electronic properties of various pyrimidine derivatives, revealing correlations between these properties and their observed biological activities. nih.govtandfonline.comphyschemres.org These theoretical investigations provide a deeper understanding of the molecule's behavior and can aid in the design of new derivatives with desired properties. physchemres.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimidine Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This approach is widely used in drug discovery to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for their biological effects. nih.gov
In the study of pyrimidine derivatives, QSAR models have been successfully developed to predict their activity against various targets. nih.govnih.gov These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. researchgate.net
Different statistical methods are used to build QSAR models, including:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and the molecular descriptors. nih.govnih.gov
Artificial Neural Networks (ANN): ANNs are more complex, non-linear models that can often provide more accurate predictions, especially when the relationship between structure and activity is not linear. nih.govnih.gov
The predictive power of a QSAR model is assessed using various statistical parameters, such as the squared correlation coefficient (R²) and the cross-validated R² (Q²). nih.govnih.gov A robust and predictive QSAR model can be a valuable tool for prioritizing the synthesis of new compounds and for designing more potent pyrimidine-based therapeutic agents. thieme-connect.com
Interactive Data Table: QSAR Model Performance for Pyrimidine Derivatives
| Model | R² | Q² | RMSE | Reference |
|---|---|---|---|---|
| MLR (VEGFR-2 inhibitors) | 0.889 | - | - | nih.govnih.gov |
| ANN (VEGFR-2 inhibitors) | 0.998 | - | Lower than MLR | nih.govnih.gov |
| MLR (HCV NS5B inhibitors) | 0.81 | 3.012 | - | researchpublish.com |
| CoMFA (ALK inhibitors) | 0.998 | 0.663 | - | thieme-connect.com |
| CoMSIA (ALK inhibitors) | 0.988 | 0.730 | - | thieme-connect.com |
Future Directions and Emerging Research Avenues
Development of Novel Pyrimidine (B1678525) Scaffolds and Hybrid Molecules
The development of novel therapeutic agents is increasingly moving towards the creation of hybrid molecules and complex scaffolds that can engage multiple biological targets or combine pharmacophoric features to enhance activity and overcome resistance. nih.gov Pyrimidine derivatives are central to this strategy due to their versatile chemistry and proven biological importance. nih.govnih.gov
Researchers are actively designing and synthesizing "smart" molecules by merging pyrimidine rings with other active chemical moieties. nih.gov This hybridization can lead to compounds with improved pharmacological profiles, such as enhanced potency and reduced toxicity. nih.govresearchgate.net A significant area of exploration is in fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, which are considered "privileged scaffolds" in medicinal chemistry. nih.govresearchgate.netmdpi.com These structures exhibit a broad range of biological activities, including anticancer and anti-inflammatory effects. gsconlinepress.comnih.gov
The strategy of creating hybrid drugs involves linking the pyrimidine core to another pharmacophore, which can modulate the drug's pharmacokinetic properties and efficacy. researchgate.net Recent examples of this approach include:
Pyrimidine-Quinolone Hybrids: Designed as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), an enzyme implicated in cancer metabolism. nih.gov
Indolyl-Pyrimidine Hybrids: Synthesized and evaluated for their antitumor activity, showing broad-spectrum cytotoxicity against various cancer cell lines. researchgate.net
Imidazole–Pyrimidine–Sulfonamide Hybrids: These have demonstrated excellent cytotoxicity against a panel of 60 cancer cell lines and have shown inhibitory activity against key cancer-related enzymes like HER2 and EGFR mutants. nih.gov
These efforts highlight a rational design approach where the pyrimidine scaffold serves as a versatile foundation for creating next-generation therapeutics with multi-faceted mechanisms of action. tandfonline.com
Table 1: Examples of Novel Pyrimidine Hybrid Scaffolds and Their Applications
| Hybrid Scaffold Type | Target/Application | Research Findings | Citation(s) |
| Pyrido[2,3-d]pyrimidine (B1209978) | Anticancer, Antimicrobial | Serves as a privileged scaffold with diverse biological activities, including inhibition of kinases like PI3K/mTOR. | nih.govacs.org |
| Pyrimidine-Quinolone | hLDHA Inhibition (Anticancer) | Novel hybrids showed good inhibitory activity (IC50 values <20 μM) against hLDHA. | nih.gov |
| Imidazole–Pyrimidine–Sulfonamide | HER2/EGFR Inhibition (Anticancer) | Compounds demonstrated potent inhibition against HER2 and EGFR mutants (T790M, L858R) with IC50 values in the ng/mL range. | nih.gov |
| Indolyl-Pyrimidine | General Antitumor | Hybrids displayed broad-spectrum cytotoxic activity against MCF-7, HepG2, and HCT-116 cancer cell lines. | researchgate.net |
| Thieno[2,3-d]pyrimidine | Anticancer (Breast Cancer) | Derivatives showed significant anti-proliferative effects on breast cancer cell lines like MDA-MB-231. | mdpi.com |
Targeted Drug Delivery Systems for Pyrimidine Derivatives
A major challenge in chemotherapy is delivering a drug to its intended target while minimizing damage to healthy tissues. gsconlinepress.com Targeted drug delivery systems (TDDS) represent a revolutionary approach to address this, using carriers like liposomes, polymers, and nanoparticles to send therapeutics directly to the site of action. youtube.comyoutube.com This strategy is highly relevant for potent molecules like pyrimidine derivatives, aiming to enhance their therapeutic index.
TDDS can be broadly categorized into two types:
Passive Targeting: This approach leverages the unique pathophysiology of tumors, whose leaky blood vessels and poor lymphatic drainage allow nanoparticles to accumulate preferentially at the tumor site (a phenomenon known as the Enhanced Permeability and Retention, or EPR, effect). youtube.com
Active Targeting: This is a more precise method where nanocarriers are decorated with targeting ligands, such as antibodies or small molecules. youtube.com These ligands bind to specific receptors that are overexpressed on the surface of target cells, leading to enhanced uptake and efficacy. youtube.comyoutube.com
For pyrimidine-based drugs, encapsulation within these nanocarriers offers several advantages. It can protect the drug from degradation in the bloodstream, improve its solubility, and control its release profile. youtube.com For instance, a pyrimidine derivative could be loaded into a pH-sensitive liposome (B1194612) that releases its payload only in the acidic microenvironment of a tumor, or into a polymer-drug conjugate that is activated by specific enzymes present at the disease site. youtube.com While research directly linking 2-(Methoxymethyl)pyrimidin-4-amine to a specific delivery system is not yet prominent, the principles of TDDS are broadly applicable to enhance the therapeutic potential of this entire class of compounds.
Table 2: Targeted Drug Delivery Strategies for Pyrimidine-Based Therapeutics
| Delivery System | Mechanism of Action | Potential Advantage for Pyrimidine Derivatives | Citation(s) |
| Liposomes | Lipid-based vesicles that encapsulate drugs. Can be engineered for passive or active targeting and controlled release. | Improves solubility, reduces systemic toxicity, and allows for targeted delivery to cancer cells. | youtube.comyoutube.com |
| Polymeric Nanoparticles | Solid colloidal particles that can encapsulate or adsorb drugs. Surface can be modified with targeting ligands. | Provides controlled and sustained release, protecting the drug from premature degradation. | youtube.com |
| Polymer-Drug Conjugates | Covalent attachment of a drug to a polymer backbone. Often designed as prodrugs that release the active agent at the target site. | Enhances circulation half-life and allows for tumor-specific drug release via cleavable linkers. | nih.gov |
| Micelles | Self-assembling amphiphilic molecules that form a core-shell structure, encapsulating hydrophobic drugs. | Increases the solubility of poorly water-soluble pyrimidine compounds. | youtube.com |
Exploration of Pyrimidine Compounds in Personalized Medicine
Personalized medicine aims to tailor medical treatment to the individual characteristics of each patient. For pyrimidine-based drugs, particularly in oncology, this involves understanding how a patient's genetic makeup influences drug metabolism and response. nih.gov The well-studied fluorinated pyrimidine, 5-Fluorouracil (B62378) (5-FU), provides a key example. Its efficacy and toxicity are closely linked to the activity of enzymes involved in its metabolic pathway, such as thymidylate synthase (TS), its primary target. nih.gov
Future research will focus on expanding this paradigm to other pyrimidine derivatives. By analyzing a patient's tumor for specific biomarkers, clinicians could predict whether a particular pyrimidine-based drug will be effective. nih.gov Recent studies have identified new enzymatic targets for pyrimidines beyond TS, including tRNA modifying enzymes, which could serve as new biomarkers for predicting cytotoxicity. nih.gov
The exploration of pyrimidine compounds in personalized medicine involves:
Pharmacogenomics: Identifying genetic variations in patients that affect the absorption, distribution, metabolism, and excretion (ADME) of pyrimidine drugs.
Biomarker Discovery: Finding molecular markers (e.g., enzyme expression levels, gene mutations) in tumors that correlate with sensitivity or resistance to specific pyrimidine agents.
Rational Drug Design: Synthesizing novel pyrimidine derivatives that are effective against specific molecular subtypes of diseases, such as cancers with particular mutations.
This approach promises to move beyond a "one-size-fits-all" model, allowing for the selection of the right pyrimidine drug for the right patient, thereby maximizing efficacy and minimizing adverse effects. nih.gov
Table 3: Biomarkers and Concepts in Personalized Pyrimidine Therapy
| Biomarker/Concept | Role in Personalized Medicine | Relevance to Pyrimidine Drugs | Citation(s) |
| Thymidylate Synthase (TS) | A key enzyme in DNA synthesis and the primary target of 5-FU. | Expression levels in tumors can predict response to fluoropyrimidine-based chemotherapy. | nih.gov |
| tRNA Modifying Enzymes (e.g., TRMT2A) | Recently identified as being inhibited by 5-FU substitution. | May serve as novel biomarkers for predicting 5-FU cytotoxicity and expand therapeutic applications. | nih.gov |
| DNA Repair Pathways | The cellular machinery that fixes DNA damage. | Deficiencies in certain DNA repair pathways can sensitize cancer cells to pyrimidine-based DNA damaging agents. | nih.gov |
| Pharmacogenomics | Study of how genes affect a person's response to drugs. | Identifies patients at higher risk of toxicity or non-response to pyrimidine therapies based on their genetic profile. | nih.gov |
Advanced Preclinical and Clinical Investigations of Promising Pyrimidine-based Candidates
The translation of a promising chemical compound from the laboratory to the clinic is a long and rigorous process involving extensive preclinical and clinical evaluation. bohrium.com Numerous pyrimidine derivatives are currently in this pipeline, demonstrating the sustained interest in this chemical class. gsconlinepress.comresearchgate.net
Advanced preclinical studies focus on establishing the in vivo efficacy and safety profile of a drug candidate. This includes testing in animal models (e.g., xenograft mouse models of cancer) to evaluate antitumor effects, pharmacokinetics (how the drug is processed by the body), and metabolic stability. bohrium.com For instance, recent studies on novel pyrimidine-based hydrazones showed superior growth inhibition in breast cancer cell lines compared to the standard drug 5-fluorouracil, marking them as promising candidates for further preclinical evaluation. researchgate.net
Fused pyrimidines, in particular, are a subject of intense investigation due to their structural diversity and ability to act on various biological targets, potentially addressing the significant challenge of drug resistance in cancer. bohrium.com Several fused pyrimidines have already been approved for clinical use, and many more are being studied for their potential to treat advanced and drug-resistant cancers. researchgate.netbohrium.com
Candidates that show promise in preclinical models may advance to clinical trials in humans. Several anticancer drugs containing a fluoropyrimidine core, such as fostamatinib (B613848) and abemaciclib, have successfully progressed through late-stage clinical trials for treating various solid tumors. researchgate.net The ongoing discovery and rigorous testing of new pyrimidine derivatives are essential for expanding the arsenal (B13267) of effective and targeted therapies for a range of diseases. gsconlinepress.com
Table 4: Selected Pyrimidine-Based Candidates in Research and Development
| Compound/Class | Therapeutic Area | Stage of Investigation | Key Findings | Citation(s) |
| Pyrimidine-based hydrazones | Anticancer (Breast) | Preclinical | Exhibited potent antiproliferative activity (IC50 values 0.87-12.91 μM), outperforming 5-FU in MCF-7 cells. | researchgate.net |
| Fused Pyrimidines (General) | Anticancer | Preclinical (in vivo) | Many candidates show broad-spectrum in vivo efficacy against various cancers and potential to overcome drug resistance. | bohrium.com |
| Fostamatinib | Anticancer (various) | Late-stage Clinical/Approved | A fluoropyrimidine derivative studied for advanced colorectal, lung, head and neck, thyroid, and renal cell carcinomas. | researchgate.net |
| Abemaciclib | Anticancer (various) | Late-stage Clinical/Approved | A fluoropyrimidine that has progressed for treating advanced-stage cancers. | researchgate.net |
| Quinazoline-urea hybrids | Anticancer (Liver, Lung) | Preclinical (in vivo) | Showed good safety profiles, metabolic stability, and pharmacokinetic properties in mouse models. | bohrium.com |
Q & A
Q. What are the primary synthetic routes for 2-(Methoxymethyl)pyrimidin-4-amine, and how do reaction conditions influence yield?
The synthesis of pyrimidin-4-amine derivatives often involves coupling reactions or substitution of halogenated precursors. For example, chloroalkylpyrimidines can react with ammonia under controlled temperatures (60–80°C) to introduce the amine group . For the methoxymethyl substituent, nucleophilic substitution with methoxymethyl chloride or Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine are common. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically impact yield. For instance, polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions, while inert atmospheres prevent oxidation of sensitive intermediates .
Q. How can spectroscopic techniques (NMR, LCMS) characterize this compound?
- 1H NMR : The methoxymethyl group (-OCH2-) appears as a singlet at ~3.3–3.5 ppm for the methylene protons and a singlet at ~3.1–3.3 ppm for the methoxy group. The pyrimidine ring protons resonate between 6.5–8.5 ppm, depending on substitution patterns .
- LCMS : Electrospray ionization (ESI) in positive mode typically shows [M+H]+ peaks. For example, a related compound with a methoxymethyl group exhibited a molecular ion at m/z 356.9 .
Advanced Research Questions
Q. How does the methoxymethyl substituent influence structure-activity relationships (SAR) in enzyme inhibition studies?
The methoxymethyl group enhances steric bulk and electron-donating effects, modulating binding affinity to enzyme active sites. In cholinesterase inhibition studies, analogs with methoxymethyl substituents showed improved selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE). For instance, 2-(4-methylpiperidin-1-yl)-N-(naphthylmethyl)pyrimidin-4-amine (IC50 = 2.2 µM for BuChE) demonstrated 11.7-fold selectivity due to optimal hydrophobic interactions in the BuChE gorge .
Q. What methodological approaches resolve contradictions in biological activity data across pyrimidin-4-amine derivatives?
Contradictions often arise from subtle structural variations (e.g., substituent position or stereochemistry). A systematic approach includes:
- Dose-response assays to confirm IC50 reproducibility.
- Molecular docking to compare binding modes (e.g., superimposing ligands in hBuChE active sites revealed divergent interactions between N-benzyl and naphthylmethyl analogs ).
- Theoretical ADMET profiling to rule out pharmacokinetic confounding factors .
Q. How can computational methods guide the design of this compound derivatives for amyloid-β aggregation inhibition?
Docking studies with amyloid-β fibril models identify critical hydrogen bonds and π-π stacking interactions. For example, pyrimidine derivatives with planar aromatic systems and flexible methoxymethyl side chains disrupt β-sheet formation. MD simulations (e.g., 50 ns trajectories) assess stability of ligand-fibril complexes, prioritizing candidates with low RMSD values .
Experimental Design Considerations
Q. What strategies optimize in vitro assays for evaluating pyrimidin-4-amine derivatives as dual cholinesterase and amyloid-β inhibitors?
- Dual-target assays : Use Ellman’s method for cholinesterase activity (measuring thiocholine release at 412 nm) paired with thioflavin-T fluorescence for amyloid-β aggregation .
- Control compounds : Include galantamine (cholinesterase) and curcumin (amyloid-β) as benchmarks.
- Concentration gradients : Test 0.1–100 µM ranges to capture full dose-response profiles .
Q. How do crystallographic data inform the structural optimization of pyrimidin-4-amine derivatives?
Single-crystal X-ray diffraction of analogs (e.g., N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine) reveals bond angles and packing interactions critical for stability. For instance, intermolecular hydrogen bonds (N–H⋯N) between pyrimidine rings enhance crystallinity, aiding in formulation for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
